1-(Hept-1-YN-1-YL)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hept-1-YN-1-YL)-4-methylbenzene is an organic compound characterized by the presence of a heptynyl group attached to a methylbenzene (toluene) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Hept-1-YN-1-YL)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkynylation of aromatic compounds using copper-catalyzed reactions. For instance, a CuCl-catalyzed method can be employed, where the reaction is carried out in acetonitrile with t-BuOOH as the oxidant . Another method involves the decarboxylative alkynylation starting from alkynoic acids, using air as the oxidant .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale alkynylation reactions. These methods are optimized for efficiency and yield, often utilizing environmentally friendly protocols that replace traditional oxidants with air or other benign alternatives .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Hept-1-YN-1-YL)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like t-BuOOH in the presence of copper catalysts.
Substitution: It can participate in substitution reactions, where the heptynyl group can be replaced or modified under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include copper catalysts (e.g., CuCl), oxidants (e.g., t-BuOOH, air), and solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
1-(Hept-1-YN-1-YL)-4-methylbenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Hept-1-YN-1-YL)-4-methylbenzene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the heptynyl group, which can undergo various chemical transformations . These transformations often involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Hept-1-YN-1-YL)naphthalene: This compound shares the heptynyl group but has a naphthalene ring instead of a methylbenzene ring.
1-(Hept-1-YN-1-YL)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: This compound has a similar heptynyl group attached to a different aromatic system.
Eigenschaften
CAS-Nummer |
121866-33-9 |
---|---|
Molekularformel |
C14H18 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
1-hept-1-ynyl-4-methylbenzene |
InChI |
InChI=1S/C14H18/c1-3-4-5-6-7-8-14-11-9-13(2)10-12-14/h9-12H,3-6H2,1-2H3 |
InChI-Schlüssel |
HWNRHQRQCAJUTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.